

A Comprehensive Spectroscopic Analysis of Methyl 4-bromobenzoate

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Compound of Interest

Compound Name: Methyl 4-bromobenzoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 4-bromobenzoate**, a compound of interest in various fields of chemical research and development. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 4-bromobenzoate** is summarized in the following tables, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Spectral Data of **Methyl 4-bromobenzoate** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.87	Doublet (d)	8.6	2H	Aromatic H (ortho to -COOCH ₃)
7.55	Doublet (d)	8.6	2H	Aromatic H (ortho to -Br)
3.87	Singlet (s)	-	3H	-OCH ₃

Table 2: ¹³C NMR Spectral Data of **Methyl 4-bromobenzoate** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
165.7	C=O (Ester)
131.9	Aromatic CH
131.1	Aromatic CH
130.6	Aromatic C-Br
128.5	Aromatic C-COOCH ₃
51.2	-OCH ₃

Table 3: Infrared (IR) Spectral Data of **Methyl 4-bromobenzoate**

Wavenumber (cm ⁻¹)	Assignment
~3000	Aromatic C-H Stretch
~1720	C=O Ester Stretch (Strong)
~1600, ~1485	Aromatic C=C Bending
~1280, ~1100	C-O Ester Stretch
~1010	C-Br Stretch

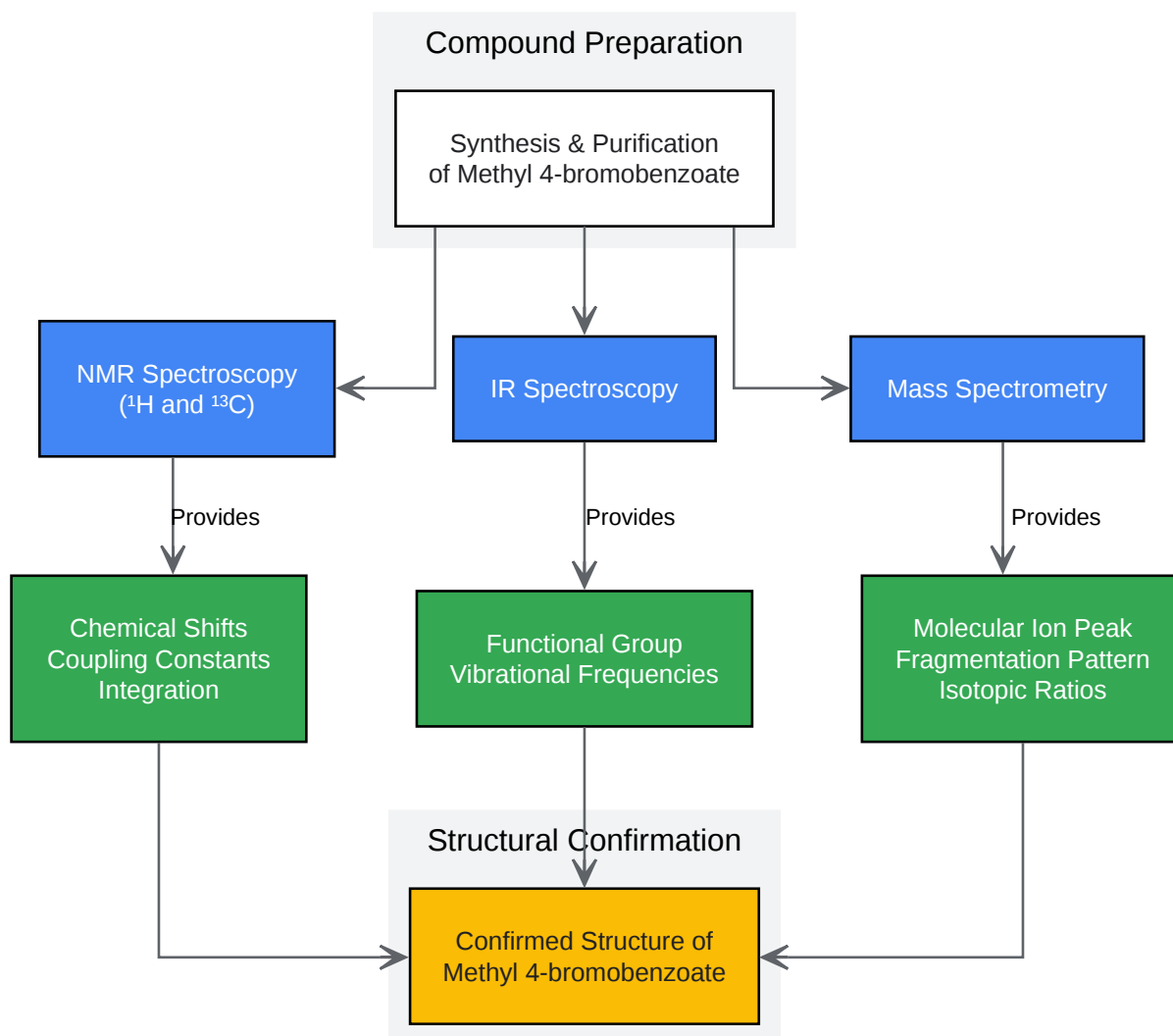
Table 4: Mass Spectrometry (MS) Data of **Methyl 4-bromobenzoate**

m/z	Relative Intensity	Assignment
214/216	Moderate	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
183/185	High	[M - OCH ₃] ⁺
155/157	Moderate	[M - COOCH ₃] ⁺
127	Low	[C ₇ H ₄ O] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Experimental Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-bromobenzoate** is illustrated in the diagram below.

Spectroscopic Analysis Workflow for an Organic Compound



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Caption: Workflow for the structural elucidation of **Methyl 4-bromobenzoate**.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

^1H and ^{13}C NMR Spectroscopy of a Solid Organic Compound

- Sample Preparation:

- Approximately 5-10 mg of solid **Methyl 4-bromobenzoate** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
- Instrumentation and Data Acquisition:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
 - The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used with a spectral width typically from 0 to 12 ppm.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using a Fourier transform.
 - The resulting spectrum is phased and baseline corrected.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method

- Sample Preparation:

- Approximately 1-2 mg of finely ground **Methyl 4-bromobenzoate** is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is thoroughly ground to ensure a homogenous sample.
- The powdered mixture is then transferred to a pellet die.
- A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.
- Instrumentation and Data Acquisition:
 - A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
 - A background spectrum of a pure KBr pellet is first collected to account for any atmospheric and instrumental variations.
 - The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
 - The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry of a Solid Organic Compound

- Sample Introduction and Ionization:
 - A small amount of solid **Methyl 4-bromobenzoate** is introduced into the mass spectrometer, typically via a direct insertion probe.
 - The sample is vaporized by heating under high vacuum.

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole or time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion at its specific m/z value.
- Data Processing:
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. The isotopic pattern of bromine (^{79}Br and ^{81}Br) is also observed.
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